N-(4-butylphenyl)-3-chloropropanamide
Overview
Description
N-(4-butylphenyl)-3-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
Target of Action
Similar compounds such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds interact with various bacterial species and human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Related compounds have shown to interact with their targets, leading to antimicrobial and anticancer activities . The interaction involves binding to the active sites of the target proteins, disrupting their normal function .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt the integrity of the bacterial cell wall, leading to cell death.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against breast cancer cell lines .
Action Environment
The action, efficacy, and stability of N-(4-butylphenyl)-3-chloropropanamide can be influenced by various environmental factors. For instance, the stability of similar compounds used in photovoltaics was found to be affected by factors such as humidity, heat, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-chloropropanamide typically involves the reaction of 4-butylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-butylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropanamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-(4-butylphenyl)-3-azidopropanamide or N-(4-butylphenyl)-3-thiocyanatopropanamide.
Reduction: Formation of N-(4-butylphenyl)-3-aminopropane.
Oxidation: Formation of N-(4-butylphenyl)-3-carboxypropanamide.
Comparison with Similar Compounds
N-(4-butylphenyl)-3-chloropropanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-butylphenyl)-3-bromopropanamide: Similar structure but with a bromine atom instead of chlorine. The reactivity and biological activity may differ due to the different halogen atom.
N-(4-butylphenyl)-3-iodopropanamide: Contains an iodine atom instead of chlorine. Iodine is larger and more polarizable, which can affect the compound’s properties.
N-(4-butylphenyl)-3-fluoropropanamide: Contains a fluorine atom instead of chlorine. Fluorine is highly electronegative and can significantly influence the compound’s reactivity and biological activity.
Each of these similar compounds may exhibit different chemical and biological properties, making this compound unique in its own right.
Properties
IUPAC Name |
N-(4-butylphenyl)-3-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOJDKOCKGZNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402200 | |
Record name | N-(4-butylphenyl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20331-18-4 | |
Record name | N-(4-butylphenyl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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